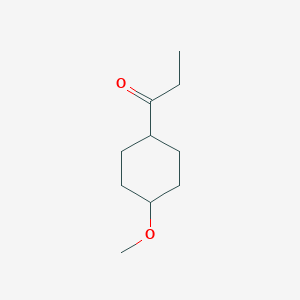

1-(4-Methoxycyclohexyl)propan-1-one

描述

Structure

3D Structure

属性

IUPAC Name |

1-(4-methoxycyclohexyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBKQWJGBJUBKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1CCC(CC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859055-52-0 | |

| Record name | 1-(4-methoxycyclohexyl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 1-(4-Methoxycyclohexyl)propan-1-one

CAS Number: 859055-52-0

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methoxycyclohexyl)propan-1-one is a chemical compound with the CAS number 859055-52-0.[1] Structurally, it features a propan-1-one moiety attached to a 4-methoxycyclohexyl ring. This molecule is of potential interest to researchers in organic synthesis, medicinal chemistry, and materials science due to its combination of a flexible cycloaliphatic core and a reactive ketone group. This guide provides a summary of the currently available technical information for this compound.

Chemical and Physical Properties

A summary of the fundamental properties of this compound is provided in the table below. This information is crucial for its handling, characterization, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 859055-52-0 | [1] |

| Molecular Formula | C₁₀H₁₈O₂ | [1] |

| Molecular Weight | 170.25 g/mol | [1] |

Synthesis and Experimental Protocols

Detailed, peer-reviewed synthesis protocols for this compound are not extensively documented in publicly available scientific literature. Commercial suppliers list it as a research chemical, suggesting its synthesis is achievable, likely through standard organic chemistry reactions. A plausible synthetic route is illustrated in the workflow diagram below.

Hypothetical Synthetic Workflow

Caption: A potential synthetic route to this compound.

Methodology:

A potential method for the synthesis of this compound could involve the reaction of a derivative of 4-methoxycyclohexanecarboxylic acid with an organometallic propyl reagent.

-

Activation of Carboxylic Acid: The carboxylic acid would first be converted to a more reactive species, such as an acid chloride or an ester.

-

Grignard or Organolithium Reaction: The activated carboxylic acid derivative would then be reacted with a propyl organometallic reagent, such as propyllithium or propylmagnesium bromide. This would involve a nucleophilic acyl substitution to form the ketone.

-

Work-up and Purification: The reaction mixture would then be quenched and the desired product, this compound, would be isolated and purified using standard techniques like column chromatography.

Note: This is a generalized, hypothetical protocol. The specific reaction conditions, including solvent, temperature, and reaction time, would need to be optimized.

Analytical Characterization

Standard analytical techniques would be employed to confirm the identity and purity of this compound.

| Analytical Method | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR would confirm the presence of the methoxy group, the cyclohexyl ring protons, and the protons of the propyl group. The chemical shifts and coupling patterns would be characteristic of the proposed structure. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (170.25 g/mol ). |

| Infrared (IR) Spectroscopy | An IR spectrum would exhibit a strong absorption band characteristic of a ketone carbonyl group (C=O) around 1710 cm⁻¹. |

Biological Activity and Signaling Pathways

As of the date of this guide, there is no specific information in peer-reviewed scientific literature regarding the biological activity or mechanism of action of this compound. Research on structurally related compounds containing a propan-1-one moiety has explored various biological activities; however, direct extrapolation to the title compound is not scientifically sound without experimental validation.

Given the lack of data, no signaling pathways or experimental workflows for biological evaluation can be provided at this time. Researchers interested in the pharmacological potential of this compound would need to conduct initial screening assays to determine any biological effects.

Logical Workflow for Preliminary Biological Screening

Caption: A general workflow for the initial biological evaluation of a novel compound.

Safety and Handling

A formal Safety Data Sheet (SDS) for this compound is not widely available. As with any chemical of unknown toxicity, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a chemical compound with a confirmed CAS number and basic chemical properties. However, there is a notable absence of in-depth technical data in the public domain regarding its synthesis, experimental protocols, and biological activity. This presents an opportunity for researchers to explore the properties and potential applications of this molecule. The information and hypothetical workflows provided in this guide are intended to serve as a starting point for such investigations.

References

An In-depth Technical Guide on 1-(4-Methoxycyclohexyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

1-(4-Methoxycyclohexyl)propan-1-one is a ketone derivative with a methoxycyclohexyl substituent. The available data for this compound is summarized in the table below. It is described as a versatile small molecule scaffold, suggesting its potential use as a building block in organic synthesis.[1]

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 859055-52-0 | [1] |

| Molecular Formula | C₁₀H₁₈O₂ | [1] |

| Molecular Weight | 170.25 g/mol | [1] |

| Purity | Min. 95% (as supplied by some vendors) | [1] |

Note: Detailed physical properties such as melting point, boiling point, density, and solubility for this compound are not available in the reviewed literature.

Experimental Data and Protocols

A comprehensive search of scientific databases and literature did not yield any specific experimental protocols for the synthesis, purification, or analysis of this compound. Similarly, no published spectroscopic data (NMR, IR, Mass Spectrometry) specific to this compound could be located.

For researchers requiring this compound, it would likely need to be synthesized. A potential synthetic route could involve the Friedel-Crafts acylation of methoxycyclohexane with propionyl chloride or propionic anhydride, although this has not been documented. The purification and characterization would follow standard organic chemistry laboratory procedures.

Below is a generalized workflow for the characterization of a novel chemical compound, which would be applicable to this compound.

Biological Activity and Signaling Pathways

There is currently no publicly available information on the biological activity of this compound. No studies have been published that investigate its effects on biological systems, and consequently, there are no described signaling pathways or mechanisms of action associated with this compound. Its potential pharmacological effects remain uninvestigated.

Safety and Handling

Specific safety and handling data for this compound are not available. However, based on the general safety precautions for similar chemical structures (ketones and ethers), the following handling guidelines are recommended. This information is provided for guidance only and a comprehensive risk assessment should be conducted before handling this chemical.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or foam in case of a fire.[2][3]

-

Handling: Avoid contact with skin and eyes. Do not ingest or inhale vapors. Wash hands thoroughly after handling.[2][3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Disclaimer: The safety information provided is based on general knowledge of similar chemicals and is not specific to this compound. Users should consult a comprehensive Safety Data Sheet (SDS) from the supplier before use and perform their own risk assessment.

Conclusion

This compound is a chemical compound for which there is a notable lack of detailed scientific literature. While its basic molecular identity is established, there is a significant opportunity for research into its physical and chemical properties, synthetic methodologies, and potential biological activities. This guide serves to consolidate the sparse information currently available and to highlight the need for further investigation to fully characterize this molecule and explore its potential applications.

References

1-(4-Methoxycyclohexyl)propan-1-one molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information regarding the molecular properties of 1-(4-Methoxycyclohexyl)propan-1-one, a key building block in synthetic organic chemistry and drug discovery.

Molecular Identity and Properties

This compound is a chemical compound with the CAS Registry Number 859055-52-0.[1] Its structure consists of a propan-1-one group attached to a cyclohexane ring, which is substituted with a methoxy group at the 4-position.

Quantitative Data Summary

The fundamental molecular characteristics of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₂ | CymitQuimica[1] |

| Molecular Weight | 170.25 g/mol | CymitQuimica[1] |

Logical Relationship of Molecular Components

The molecular formula C₁₀H₁₈O₂ can be understood through the logical connection of its constituent parts. The following diagram illustrates the relationship between the substituent groups and the core cyclohexane ring that together define the molecule.

Caption: Logical relationship of the core chemical components.

References

Structure Elucidation of 1-(4-Methoxycyclohexyl)propan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 1-(4-methoxycyclohexyl)propan-1-one. Due to the limited availability of published experimental data for this specific compound, this document outlines a systematic approach to its synthesis and characterization based on established principles of organic chemistry and spectroscopic analysis. This includes predicted spectroscopic data, detailed hypothetical experimental protocols, and workflows for its structural confirmation. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis and characterization of novel cyclohexyl derivatives and related small molecules.

Introduction

This compound is a ketone derivative of a methoxy-substituted cyclohexane. The structural characterization of such molecules is fundamental for understanding their chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The elucidation of its precise chemical structure relies on a combination of synthetic organic chemistry and modern analytical techniques, primarily nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

This document presents a hypothetical, yet scientifically rigorous, pathway to the synthesis and complete structure elucidation of this compound, providing predicted data and detailed experimental methodologies.

Chemical Structure and Properties

Based on its IUPAC name, the structure of this compound is as follows:

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₂ | - |

| Molecular Weight | 170.25 g/mol | - |

| CAS Number | 859055-52-0 | - |

| SMILES | CCC(C1CCC(OC)CC1)=O | - |

Proposed Synthesis

Two plausible synthetic routes for the preparation of this compound are proposed: the Acylation of Methoxycyclohexane and a Grignard Reaction with a Nitrile.

Synthetic Workflow

Experimental Protocols

Route A: Acylation of Methoxycyclohexane

-

Reaction Setup: To a stirred solution of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add propanoyl chloride (1.1 eq.) dropwise.

-

Addition of Substrate: After stirring for 15 minutes, add a solution of methoxycyclohexane (1.0 eq.) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Route B: Grignard Reaction with 4-Methoxycyclohexanecarbonitrile

-

Grignard Reagent Preparation: Prepare ethylmagnesium bromide from ethyl bromide and magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.

-

Reaction with Nitrile: To a stirred solution of 4-methoxycyclohexanecarbonitrile (1.0 eq.) in anhydrous diethyl ether at 0 °C, add the prepared ethylmagnesium bromide solution (1.2 eq.) dropwise.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Hydrolysis: Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction, followed by the addition of 2M hydrochloric acid until the solution is acidic.

-

Extraction: Stir the mixture vigorously for 1-2 hours, then separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the target compound.

Structure Elucidation Workflow

The confirmation of the structure of the synthesized product would proceed through a series of spectroscopic analyses.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift and fragmentation principles.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Table 2: Predicted ¹H NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.30 | s | 3H | -OCH₃ |

| ~3.20 | m | 1H | CH-OCH₃ |

| ~2.40 | q | 2H | -C(O)-CH₂-CH₃ |

| ~2.20 | m | 1H | CH-C(O)- |

| ~1.80-2.00 | m | 4H | Cyclohexyl CH₂ (axial) |

| ~1.20-1.40 | m | 4H | Cyclohexyl CH₂ (equatorial) |

| ~1.05 | t | 3H | -CH₂-CH₃ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Table 3: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~212 | C | C=O |

| ~78 | CH | CH-OCH₃ |

| ~56 | CH₃ | -OCH₃ |

| ~50 | CH | CH-C(O)- |

| ~35 | CH₂ | -C(O)-CH₂-CH₃ |

| ~30 | CH₂ | Cyclohexyl CH₂ |

| ~28 | CH₂ | Cyclohexyl CH₂ |

| ~8 | CH₃ | -CH₂-CH₃ |

Predicted IR Spectroscopy Data

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretch (alkane) |

| 1710 | Strong | C=O stretch (ketone) |

| 1450 | Medium | C-H bend (alkane) |

| 1100 | Strong | C-O stretch (ether) |

Predicted Mass Spectrometry Data (Electron Ionization)

Table 5: Predicted Mass Spectrometry Fragments

| m/z | Proposed Fragment |

| 170 | [M]⁺ (Molecular Ion) |

| 141 | [M - C₂H₅]⁺ |

| 113 | [M - C₂H₅CO]⁺ |

| 81 | [C₆H₉]⁺ |

| 57 | [C₂H₅CO]⁺ |

Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard. 2D NMR experiments (COSY, HSQC, HMBC) would be performed to confirm proton-proton and proton-carbon correlations.

-

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a thin film on a NaCl plate or using an attenuated total reflectance (ATR) accessory.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) or electron ionization (EI) source to determine the exact mass of the molecular ion and confirm the elemental composition.

-

Purity Analysis: The purity of the final compound would be assessed by high-performance liquid chromatography (HPLC) and/or gas chromatography (GC).

Conclusion

Spectral Analysis of 1-(4-Methoxycyclohexyl)propan-1-one: A Technical Guide

Disclaimer: As of late 2025, experimental spectral data for 1-(4-Methoxycyclohexyl)propan-1-one is not publicly available in common scientific databases. This guide provides the fundamental chemical properties of the target compound and, for illustrative purposes, presents a comprehensive spectral analysis of the structurally analogous compound, 1-(4-methoxyphenyl)propan-1-one . The methodologies and workflows described are standard practices in chemical analysis and are directly applicable to the characterization of this compound, should a sample become available.

Overview of this compound

This compound is a ketone derivative of a methoxy-substituted cyclohexane ring. Its chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₁₈O₂ |

| Molecular Weight | 170.25 g/mol |

| CAS Number | 859055-52-0 |

Spectral Data of an Analogous Compound: 1-(4-methoxyphenyl)propan-1-one

To illustrate the principles of spectral analysis, this section details the experimental data for 1-(4-methoxyphenyl)propan-1-one (CAS Number: 121-97-1), which features a phenyl ring instead of a cyclohexyl ring.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.89 | Doublet (d) | 2H | Ar-H (ortho to C=O) |

| 7.20 (approx.) | Multiplet (m) | 2H | Ar-H (meta to C=O) |

| 3.81 | Singlet (s) | 3H | -OCH₃ |

| 3.23 | Triplet (t) | 2H | -CH₂- (adjacent to C=O) |

| 3.00 | Triplet (t) | 2H | -CH₂- (adjacent to Ar) |

Solvent: CDCl₃, Reference: TMS at 0 ppm.[2]

2.1.2. ¹³C NMR Spectral Data

The ¹³C NMR spectrum identifies the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 198.9 | C=O (Ketone) |

| 163.6 | Ar-C (para to C=O, attached to -OCH₃) |

| 130.3 | Ar-C (ortho to C=O) |

| 129.3 | Ar-C (ipso) |

| 113.8 | Ar-C (meta to C=O) |

| 55.5 | -OCH₃ |

| 40.4 | -CH₂- (adjacent to C=O) |

| 30.3 | -CH₂- (adjacent to Ar) |

Solvent: CDCl₃, Reference: TMS at 0 ppm.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | C-H stretch (Aromatic) |

| ~2925 | Medium | C-H stretch (Aliphatic) |

| ~1681 | Strong | C=O stretch (Aryl Ketone) |

| ~1606 | Strong | C=C stretch (Aromatic) |

| ~1251 | Strong | C-O stretch (Aryl Ether) |

Sample preparation: Neat or KBr pellet.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.[5]

| m/z | Relative Intensity (%) | Assignment |

| 164 | High | [M]⁺ (Molecular Ion) |

| 135 | High | [M - C₂H₅]⁺ |

| 108 | Medium | [M - C₃H₄O]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI).[6][7]

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for small organic molecules.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube.[8] Ensure the sample is fully dissolved; filter if particulates are present.[8]

-

Instrumentation : The analysis is performed on a Nuclear Magnetic Resonance spectrometer (e.g., Bruker, Varian) typically operating at a frequency of 300 MHz or higher for ¹H nuclei.[3]

-

Data Acquisition :

-

The instrument is locked onto the deuterium signal of the solvent and the magnetic field is shimmed to achieve homogeneity.[9]

-

For a standard ¹H spectrum, a sufficient number of scans (typically 8 to 32) are acquired.[9]

-

For ¹³C spectra, a larger number of scans are required due to the low natural abundance of the ¹³C isotope.[8]

-

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Neat (for liquids) : Place a drop of the pure liquid between two salt plates (e.g., NaCl or KBr).[10]

-

KBr Pellet (for solids) : Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) and press the mixture into a thin, transparent disk using a hydraulic press.

-

-

Instrumentation : The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then placed in the instrument's beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background from the sample spectrum.[11]

-

Data Processing : The resulting spectrum is a plot of percent transmittance versus wavenumber (in cm⁻¹).

Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation : The analysis is typically performed on a mass spectrometer coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[12] The choice of ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) depends on the analyte's properties.[13]

-

Data Acquisition : The sample is introduced into the ion source, where it is vaporized and ionized. The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio. A detector records the abundance of each ion.[5]

-

Data Processing : The output is a mass spectrum, which is a plot of relative ion abundance versus the m/z ratio.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the structural elucidation of an unknown organic compound using various spectral techniques.

References

- 1. 1-Propanone, 1-(4-methoxyphenyl)- [webbook.nist.gov]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1-Propanone, 1-(4-methoxyphenyl)- [webbook.nist.gov]

- 7. 1-Propanone, 1-(4-methoxyphenyl)- [webbook.nist.gov]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. emory.edu [emory.edu]

- 10. webassign.net [webassign.net]

- 11. forensicresources.org [forensicresources.org]

- 12. zefsci.com [zefsci.com]

- 13. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrometry of 1-(4-Methoxycyclohexyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry of 1-(4-Methoxycyclohexyl)propan-1-one. Due to the absence of publicly available mass spectral data for this specific compound, this guide leverages established principles of mass spectrometry and fragmentation patterns observed in analogous structures, such as cyclohexyl ketones and methoxy-substituted cycloalkanes, to predict its mass spectrum. This document offers a comprehensive overview of the expected fragmentation pathways, a summary of predicted quantitative data, and a detailed experimental protocol for acquiring the mass spectrum of this and similar compounds. The information herein is intended to guide researchers in the identification and structural elucidation of this compound and related molecules.

Introduction

This compound is a ketone derivative of methoxycyclohexane. Understanding its behavior under mass spectrometric conditions is crucial for its identification in various matrices, including in the context of drug metabolism studies and organic synthesis. Electron ionization mass spectrometry is a powerful analytical technique that provides a reproducible fragmentation pattern, often referred to as a "molecular fingerprint," which is invaluable for structural elucidation.[1] This guide will outline the predicted fragmentation of this compound based on the known fragmentation of cyclic ketones and substituted cycloalkanes.

Predicted Electron Ionization Mass Spectrum

Upon electron ionization, this compound (molecular weight: 170.25 g/mol ) is expected to form a molecular ion (M•+), which will then undergo a series of fragmentation reactions. The primary fragmentation pathways for ketones involve alpha-cleavage at the carbonyl group and, for cyclic compounds, ring-opening and subsequent fragmentations.[2][3]

The key predicted fragmentation pathways are:

-

Alpha-Cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage. This can result in the loss of an ethyl radical (•CH2CH3) to form a resonance-stabilized acylium ion, or the loss of the methoxycyclohexyl group.

-

Cleavage of the Cyclohexyl Ring: The cyclohexyl ring can undergo fragmentation, leading to the loss of neutral molecules such as ethene or propene.

-

Loss of the Methoxy Group: The methoxy group (-OCH3) can be lost as a radical, or a neutral methanol molecule can be eliminated through rearrangement reactions.

The predicted major fragments and their corresponding mass-to-charge ratios (m/z) are summarized in the table below.

Quantitative Data Summary

The following table summarizes the predicted significant ions in the electron ionization mass spectrum of this compound. The relative abundance is a prediction based on the expected stability of the fragment ions.

| m/z | Predicted Fragment Ion | Predicted Relative Abundance |

| 170 | [C10H18O2]•+ (Molecular Ion) | Moderate |

| 141 | [M - C2H5]•+ | High |

| 113 | [M - C3H5O]•+ | Moderate |

| 99 | [C6H11O]+ | Moderate |

| 81 | [C6H9]+ | Moderate |

| 57 | [C3H5O]+ | High (Potential Base Peak) |

| 55 | [C4H7]+ | High |

Experimental Protocols

This section provides a detailed methodology for acquiring the electron ionization mass spectrum of this compound.

4.1. Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the mass spectrum. If necessary, purify the sample using standard techniques such as chromatography or distillation.

-

Solvent Selection: Dissolve a small amount of the sample (typically 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane. The solvent should not interfere with the ionization of the target compound.

-

Concentration: The optimal concentration may vary depending on the instrument's sensitivity. A concentration of 10-100 µg/mL is often suitable for direct infusion analysis.

4.2. Instrumentation

A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source is the recommended instrumentation.

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, operated at a temperature of 250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable. A typical dimension is 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

-

Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer (MS):

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230°C.

-

Electron Energy: 70 eV.[1]

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

-

Scan Range: m/z 40-400.

-

4.3. Data Acquisition

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquisition Mode: Acquire data in full scan mode to obtain the complete mass spectrum.

-

Data Analysis: Process the acquired data using the instrument's software. Identify the peak corresponding to this compound in the total ion chromatogram and extract its mass spectrum.

Visualizations

5.1. Predicted Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways of this compound upon electron ionization.

Caption: Predicted EI fragmentation of this compound.

5.2. Experimental Workflow

The diagram below outlines the general workflow for the analysis of this compound by GC-MS.

Caption: General workflow for GC-MS analysis.

Conclusion

This technical guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The predicted fragmentation patterns, summarized data, and detailed experimental protocols serve as a valuable resource for researchers working on the identification and characterization of this and structurally related compounds. It is important to note that these are predicted fragmentation pathways, and experimental verification is necessary to confirm the exact mass spectrum. The methodologies and analytical strategies outlined in this document provide a clear path for obtaining and interpreting such experimental data.

References

An In-depth Technical Guide to the Infrared (IR) Spectrum of 1-(4-Methoxycyclohexyl)propan-1-one

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 1-(4-Methoxycyclohexyl)propan-1-one. The document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic methods for molecular characterization. The analysis is based on the fundamental vibrational frequencies of the molecule's constituent functional groups: a ketone, an ether, and a saturated cycloalkane system.

Molecular Structure and Key Functional Groups

This compound possesses two primary functional groups that produce characteristic signals in an IR spectrum:

-

Ketone (C=O): A carbonyl group within the propanone moiety. Saturated aliphatic ketones typically exhibit a strong, sharp absorption band.[1][2]

-

Ether (C-O-C): A methoxy group attached to the cyclohexyl ring. This group is characterized by a C-O stretching vibration.[3][4][5]

-

Alkyl Groups (C-H): The cyclohexyl and propyl portions of the molecule contain numerous sp³ hybridized C-H bonds, which lead to distinct stretching and bending vibrations.[6]

The absence of aromatic rings, hydroxyl groups, or other functionalities is also a key diagnostic feature when interpreting the spectrum.

Predicted Infrared (IR) Spectrum Analysis

The IR spectrum of this compound can be predicted by examining the characteristic absorption regions for its functional groups. The quantitative data for these expected absorptions are summarized in the table below.

Table 1: Summary of Predicted IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 2970-2850 | Strong | C-H (sp³) stretching (from cyclohexyl and propyl groups) |

| 1715 | Strong, Sharp | C=O (ketone) stretching |

| 1465-1450 | Variable | C-H bending (methylene scissoring) |

| 1375 | Variable | C-H bending (methyl symmetric bending) |

| 1300-1000 | Strong | C-O (ether) stretching |

Discussion of Key Spectral Regions:

-

C-H Stretching Region (2970-2850 cm⁻¹): Strong absorption bands are expected in this region due to the symmetric and asymmetric stretching vibrations of the numerous sp³ C-H bonds in the cyclohexyl and propyl groups.[7]

-

Carbonyl (C=O) Stretching Region (~1715 cm⁻¹): The most prominent peak in the spectrum is predicted to be the C=O stretch from the ketone functional group. For saturated aliphatic ketones, this absorption is typically strong and sharp, appearing around 1715 cm⁻¹.[1][8][9] Its presence is a definitive indicator of the ketone group.

-

C-O Stretching Region (1300-1000 cm⁻¹): A strong absorption band arising from the C-O stretching vibration of the methoxy (ether) group is expected in this range.[3][5] Dialkyl ethers typically show this absorption around 1150-1100 cm⁻¹.[5]

-

Fingerprint Region (< 1500 cm⁻¹): This region will contain a complex series of absorptions due to various C-H bending and C-C stretching vibrations.[2] While difficult to assign individually, the overall pattern in this region is unique to the molecule and serves as a "fingerprint" for identification when compared to a reference spectrum.

Correlation of Molecular Structure and IR Absorptions

The logical relationship between the structural components of this compound and their corresponding IR spectral features is illustrated below.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. infrared spectrum of propanone prominent wavenumbers cm-1 detecting ketone functional groups present finger print for identification of acetone image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. fiveable.me [fiveable.me]

- 6. Infrared Spectroscopy For Ether [almerja.com]

- 7. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Physicochemical Properties and Synthesis of 1-(4-Methoxycyclohexyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical properties of 1-(4-Methoxycyclohexyl)propan-1-one, a cyclohexane derivative of potential interest in chemical and pharmaceutical research. Due to the limited availability of direct experimental data for this specific compound, this document also outlines a proposed synthetic pathway based on established chemical principles, including a detailed, generalized experimental protocol and methods for characterization. This guide serves as a valuable resource for researchers intending to synthesize and study this compound, providing a foundational understanding of its chemistry and a framework for its potential biological evaluation.

Introduction

This compound is an organic compound featuring a cyclohexyl ring substituted with a methoxy group and a propanoyl group. Its structural similarity to other biologically active cyclohexanone derivatives suggests its potential as a scaffold in drug discovery and a building block in organic synthesis. This guide aims to consolidate the available physicochemical data and provide a practical, theoretical framework for its laboratory synthesis and characterization.

Physicochemical Properties

Currently, there is limited publicly available experimental data on the physical properties of this compound. The known and predicted properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₂ | CymitQuimica[1] |

| Molecular Weight | 170.25 g/mol | CymitQuimica[1] |

| CAS Number | 859055-52-0 | CymitQuimica[1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available | |

| XlogP (Predicted) | 1.5 | PubChemLite[2] |

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of methoxycyclohexane with propionyl chloride. This well-established reaction introduces an acyl group onto an aromatic or aliphatic ring system using a Lewis acid catalyst.

Proposed Reaction Scheme

Caption: Proposed synthesis of this compound.

General Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound via Friedel-Crafts acylation.

Materials:

-

Methoxycyclohexane

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel is set up in a fume hood.

-

Reagent Addition: The flask is charged with anhydrous aluminum chloride and anhydrous dichloromethane. The mixture is cooled in an ice bath.

-

Propionyl chloride is added dropwise to the stirred suspension.

-

Methoxycyclohexane, dissolved in anhydrous dichloromethane, is then added dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction is quenched by carefully pouring the mixture over crushed ice and dilute hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Experimental Workflow

Caption: General workflow for the synthesis and purification.

Characterization Methods

To confirm the identity and purity of the synthesized this compound, the following standard analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should provide signals corresponding to the protons of the ethyl group, the methoxy group, and the cyclohexyl ring, with characteristic chemical shifts and splitting patterns.

-

¹³C NMR will show distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon.

-

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1700-1720 cm⁻¹ is expected, characteristic of a ketone carbonyl group.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (170.25 g/mol ).

Potential Biological Activity and Future Directions

While no specific biological activity has been reported for this compound, related cyclohexanone derivatives have shown a range of biological effects, including neuroprotective and enzyme inhibitory activities. Future research could explore the potential of this compound in areas such as:

-

Enzyme Inhibition Assays: Screening against various enzymes, such as kinases or proteases, could reveal potential therapeutic applications.

-

Antimicrobial Activity: Testing against a panel of bacteria and fungi to determine any antimicrobial properties.

-

Cytotoxicity Assays: Evaluating its effect on various cancer cell lines to assess any potential as an anticancer agent.

Caption: Potential avenues for future biological evaluation.

Conclusion

This technical guide provides the currently available data for this compound and a robust, proposed methodology for its synthesis and characterization. The outlined procedures and analytical methods offer a solid foundation for researchers to produce and study this compound. The exploration of its biological activities represents a promising area for future investigation, with the potential to uncover novel therapeutic applications.

References

An In-depth Technical Guide on the Preliminary Biological Activity of 1-(4-Methoxycyclohexyl)propan-1-one

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Preliminary Biological Activity of 1-(4-Methoxycyclohexyl)propan-1-one

Executive Summary

This technical guide addresses the preliminary biological activity of the chemical compound this compound. A comprehensive search of scientific literature and chemical databases was conducted to gather all available information regarding its biological effects, mechanism of action, and associated experimental data. The search included variations of the chemical name and its CAS number (859055-52-0).

The investigation revealed a significant absence of publicly available data on the biological activity of this compound. The compound is primarily listed by chemical suppliers as a building block or scaffold for chemical synthesis, indicating its potential use as an intermediate in the creation of other molecules rather than as a biologically active agent itself.

Due to the lack of research and data, it is not possible to provide quantitative data tables, detailed experimental protocols, or signaling pathway diagrams as requested. This document will instead detail the findings of the comprehensive search and the absence of relevant information.

Compound Identification

| IUPAC Name | This compound |

| CAS Number | 859055-52-0 |

| Molecular Formula | C₁₀H₁₈O₂ |

| Molecular Weight | 170.25 g/mol |

| Structure | (A structural representation would be placed here if available) |

Review of Existing Literature and Data

An extensive search was performed across multiple scientific databases, including but not limited to PubMed, Scopus, and Google Scholar, as well as chemical databases like PubChem and Chemical Abstracts Service (CAS). The search terms included the compound's name, CAS number, and various keywords related to biological activity, such as "pharmacology," "mechanism of action," "in vitro," and "in vivo."

The search yielded no peer-reviewed articles, patents, or technical datasheets describing the biological activity of this compound. The compound is mentioned in the catalogs of several chemical suppliers, where it is described as a "versatile small molecule scaffold"[1]. This suggests its primary utility is in synthetic chemistry rather than as a standalone therapeutic or biologically active compound.

While searches were conducted for structurally similar compounds, such as 1-(4-methoxyphenyl)propan-1-one, the data for these analogs cannot be reliably extrapolated to the target compound without experimental validation.

Quantitative Data Summary

No quantitative data regarding the biological activity of this compound, such as IC₅₀, EC₅₀, or binding affinities, were found in the public domain.

Experimental Protocols

No experimental protocols for biological assays involving this compound have been published.

Signaling Pathways and Mechanisms of Action

There is no information available regarding any signaling pathways modulated by or the mechanism of action of this compound. Consequently, no diagrams can be generated.

Conclusion and Future Directions

Based on a thorough review of available resources, there is currently no published information on the preliminary biological activity of this compound. The compound's role appears to be that of a chemical intermediate for the synthesis of other molecules.

For researchers interested in the potential biological effects of this compound, the following steps are recommended:

-

In Silico Prediction: Utilize computational models to predict potential biological targets and activities based on the compound's structure.

-

In Vitro Screening: Conduct broad-panel in vitro screening assays to identify any potential interactions with common biological targets, such as enzymes, receptors, and ion channels.

-

Cytotoxicity Assays: Perform initial cytotoxicity testing on various cell lines to determine a baseline for potential biological effects.

This foundational research would be necessary to establish the first data points on the biological activity of this compound and to guide any future drug discovery and development efforts.

References

An In-depth Technical Guide on the Investigation of Putative Antimicrobial Properties of 1-(4-Methoxycyclohexyl)propan-1-one

Disclaimer: As of November 2025, a thorough review of publicly available scientific literature, including scholarly articles, patents, and research databases, did not yield specific data on the antimicrobial properties of 1-(4-Methoxycyclohexyl)propan-1-one. The following technical guide is a structured framework designed for researchers, scientists, and drug development professionals to investigate the potential antimicrobial activities of this and other novel chemical entities. The experimental protocols, data tables, and visualizations are presented as illustrative examples based on established methodologies in the field of antimicrobial research.

Introduction

This compound is a chemical compound with a molecular formula of C10H18O2 and a molecular weight of 170.25 g/mol [1]. While its primary applications and biological activities are not extensively documented in current literature, its structural features warrant investigation into its potential as an antimicrobial agent. This guide outlines a comprehensive approach to systematically evaluate the antimicrobial efficacy, mechanism of action, and potential therapeutic applications of this compound.

Section 1: Preliminary Antimicrobial Screening

The initial phase of investigation involves screening this compound against a broad spectrum of clinically relevant microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

The disk diffusion assay is a qualitative method used to assess the antimicrobial activity of a substance.[2][3]

-

Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared and uniformly swabbed onto the surface of a Mueller-Hinton agar plate.

-

Disk Application: Sterile paper disks are impregnated with a known concentration of this compound.

-

Incubation: The plates are incubated under optimal conditions for microbial growth (typically 18-24 hours at 37°C).

-

Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition suggests greater antimicrobial activity.[4]

| Microorganism | Strain | Gram Stain | Zone of Inhibition (mm) |

| Staphylococcus aureus | ATCC 25923 | Positive | 15 |

| Escherichia coli | ATCC 25922 | Negative | 8 |

| Pseudomonas aeruginosa | ATCC 27853 | Negative | 0 |

| Candida albicans | ATCC 10231 | N/A (Fungus) | 12 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Section 2: Quantitative Antimicrobial Activity Assessment

Following a positive preliminary screening, quantitative methods are employed to determine the potency of the compound.

The broth microdilution method is a standard technique to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[5][6][7]

-

Serial Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plate is incubated for 18-24 hours at 37°C.[8]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (microbial growth) is observed.[7]

To determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), the minimum bactericidal concentration (MBC) is determined.

-

Subculturing: Aliquots from the wells of the MIC assay that show no visible growth are plated onto fresh agar plates.

-

Incubation: The agar plates are incubated for 24 hours.

-

MBC Determination: The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability.[7]

| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Interpretation |

| Staphylococcus aureus | 64 | 128 | Bacteriostatic/Bactericidal |

| Candida albicans | 128 | >512 | Fungistatic |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Section 3: Investigating the Mechanism of Action

Understanding how an antimicrobial agent works is crucial for its development. This section outlines potential avenues for investigating the mechanism of action of this compound.

Many antimicrobial agents exert their effects by interfering with essential cellular signaling pathways. While no specific pathways have been identified for this compound, a hypothetical pathway that could be investigated is the bacterial cell wall synthesis pathway.

A systematic approach is required to elucidate the mechanism of action.

Section 4: Cytotoxicity and Safety Profile

A critical aspect of drug development is to ensure that the compound is selectively toxic to microorganisms and has minimal effects on host cells.

-

Cell Culture: A suitable mammalian cell line (e.g., HEK293, HepG2) is cultured in a 96-well plate.

-

Compound Exposure: The cells are exposed to serial dilutions of this compound for a defined period (e.g., 24 or 48 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or XTT assay.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%, is calculated.

| Cell Line | IC50 (µg/mL) |

| HEK293 | >512 |

| HepG2 | >512 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

While there is currently no specific data on the antimicrobial properties of this compound, this technical guide provides a comprehensive framework for its investigation. The outlined experimental protocols, data presentation formats, and logical workflows serve as a roadmap for researchers to systematically evaluate its potential as a novel antimicrobial agent. Future studies following these methodologies are essential to uncover the biological activities of this and other unexplored chemical compounds.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. microchemlab.com [microchemlab.com]

- 3. singerinstruments.com [singerinstruments.com]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. labcorp.com [labcorp.com]

- 6. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Antibacterial Properties of 4, 8, 4′, 8′-Tetramethoxy (1,1′-biphenanthrene) -2,7,2′,7′-Tetrol from Fibrous Roots of Bletilla striata - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Unknown: A Technical Guide to the Safety and Hazards of 1-(4-Methoxycyclohexyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical whitepaper addresses the safety and hazard profile of 1-(4-Methoxycyclohexyl)propan-1-one. Due to the absence of specific toxicological and safety data for this compound, this guide employs a structure-activity relationship (SAR) approach. By examining the known hazards of analogous compounds—1-Methoxy-4-methylcyclohexane, 4'-Methoxypropiophenone, and 1-Cyclohexylpropan-1-one—we can extrapolate a presumptive hazard profile. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on the safe handling, storage, and disposal of this compound.

Hazard Assessment Based on Structural Analogs

The structure of this compound contains a cyclohexyl ring, a methoxy group, and a propan-1-one functional group. The following analogs have been selected to assess the potential hazards associated with these structural motifs.

Comparative Data of Structural Analogs

The following tables summarize the available quantitative data for the selected structural analogs.

Table 1: Physical and Chemical Properties of Structural Analogs

| Property | 1-Methoxy-4-methylcyclohexane[1] | 4'-Methoxypropiophenone[2][3] | 1-Cyclohexylpropan-1-one[4] |

| Molecular Formula | C8H16O | C10H12O2 | C9H16O |

| Molecular Weight | 128.21 g/mol | 164.2 g/mol | 140.22 g/mol |

| Physical State | Liquid | Low melting solid[3] | Liquid |

| Boiling Point | Not Available | 273-275 °C[3] | 196 °C[4] |

| Melting Point | Not Available | 27-29 °C[3] | Not Available |

| Flash Point | Not Available | 61 °C[3] (Combustible Liquid) | 74.5 °C[4] |

| Density | Not Available | 0.937 g/cm³[2] | 0.909 g/cm³[4] |

Table 2: Hazard Classification of Structural Analogs

| Hazard Class | 1-Methoxy-4-methylcyclohexane[1] | 4'-Methoxypropiophenone[3] | 1-Cyclohexylpropan-1-one[5] |

| Flammability | Flammable liquid and vapor (Category 3)[1] | Combustible liquid (Category 4)[3] | Not Classified |

| Acute Oral Toxicity | Not Classified | Category 4[3] | Harmful if swallowed (Category 4)[5] |

| Skin Corrosion/Irritation | Not Classified | Category 2[3] | Causes skin irritation (Category 2)[5] |

| Serious Eye Damage/Irritation | Not Classified | Category 2[3] | Causes serious eye irritation (Category 2A)[5] |

| Specific Target Organ Toxicity (Single Exposure) | Not Classified | May cause respiratory irritation (Category 3)[3] | May cause respiratory irritation (Category 3)[5] |

Inferred Hazard Profile for this compound

Based on the data from the structural analogs, the following hazards can be inferred for this compound:

-

Flammability: With a ketone functional group and a molecular weight comparable to the analogs, it is prudent to assume that this compound is a combustible liquid .

-

Acute Toxicity: The presence of the propan-1-one group, similar to 4'-Methoxypropiophenone and 1-Cyclohexylpropan-1-one, suggests a potential for harm if swallowed .

-

Skin and Eye Irritation: Both 4'-Methoxypropiophenone and 1-Cyclohexylpropan-1-one are classified as skin and eye irritants. Therefore, this compound should be handled as a potential skin and eye irritant .

-

Respiratory Irritation: The analogs with the propan-1-one moiety indicate a risk of respiratory tract irritation .

Experimental Protocols

Given the lack of specific studies on this compound, this section outlines general experimental methodologies for assessing the key inferred hazards.

Flash Point Determination

The flash point of a volatile material is the lowest temperature at which its vapors will ignite when given an ignition source. Closed-cup methods are commonly used for their precision and for simulating the potential hazard in a contained space.[6]

General Protocol (based on ASTM D93, Pensky-Martens Closed-Cup Method): [7][8]

-

Apparatus: A Pensky-Martens closed-cup tester is required.

-

Sample Preparation: A specified volume of the test substance is placed in the test cup.

-

Heating: The sample is heated at a slow, constant rate.[7]

-

Ignition Test: At regular temperature intervals, an ignition source is introduced into the vapor space of the cup.

-

Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapor of the specimen to ignite.[7]

In Vitro Skin Irritation Testing

The potential for a chemical to cause skin irritation can be assessed using reconstructed human epidermis (RhE) models, in accordance with OECD Test Guideline 439.[9][10][11] This method is a validated animal-free alternative.[10][11]

General Protocol (based on OECD TG 439): [9][11]

-

Test System: A commercially available Reconstructed Human Epidermis (RhE) model is used.

-

Application of Test Chemical: A small amount of the test chemical is applied topically to the surface of the RhE tissue.

-

Exposure and Incubation: The tissue is exposed to the chemical for a defined period (e.g., 60 minutes), after which it is rinsed and incubated for a recovery period (e.g., 42 hours).[11]

-

Viability Assessment: Cell viability is measured by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a colored formazan salt, which is then quantified spectrophotometrically.[11]

-

Classification: A reduction in tissue viability below 50% compared to the negative control indicates that the substance is an irritant (UN GHS Category 2).[11]

Visualized Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key workflows and decision-making processes for handling chemicals with limited safety data.

Caption: Hazard assessment workflow for chemicals with limited data.

Caption: General handling procedure for combustible and irritant liquids.

Conclusion and Recommendations

In the absence of direct safety data for this compound, a precautionary approach is essential. Based on the analysis of structural analogs, this compound should be treated as a combustible liquid that is potentially harmful if swallowed and may cause skin, eye, and respiratory irritation.

We strongly recommend that any institution planning to synthesize or use this compound on a significant scale should commission formal safety testing, including, at a minimum, flash point determination and in vitro irritation assays. Until such data is available, the handling procedures and personal protective equipment should be aligned with the highest level of hazard identified among its structural analogs. Always consult with your institution's environmental health and safety department for guidance on handling chemicals with unknown hazards.

References

- 1. 1-Methoxy-4-methylcyclohexane | C8H16O | CID 6336264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sds.metasci.ca [sds.metasci.ca]

- 3. fishersci.com [fishersci.com]

- 4. 1-Cyclohexylpropan-1-one|lookchem [lookchem.com]

- 5. 1-Cyclohexylpropan-1-one | C9H16O | CID 70748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. almaaqal.edu.iq [almaaqal.edu.iq]

- 7. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]

- 8. stanhope-seta.co.uk [stanhope-seta.co.uk]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. mbresearch.com [mbresearch.com]

- 11. x-cellr8.com [x-cellr8.com]

Methodological & Application

Application Notes and Protocols for 1-(4-Methoxycyclohexyl)propan-1-one in Research

Introduction

This document outlines the current understanding of the research applications of the chemical compound 1-(4-Methoxycyclohexyl)propan-1-one. Despite a comprehensive search of available scientific literature and chemical databases, specific research applications, detailed experimental protocols, and quantitative biological data for this particular molecule are not extensively documented. The compound is available from chemical suppliers, indicating its potential use as a building block or intermediate in organic synthesis.[1][2] This suggests that its primary role in the research community may be as a precursor for the synthesis of more complex molecules with potential biological activities.

Physicochemical Properties

A summary of the basic chemical properties for this compound is provided below. This information is crucial for its handling, storage, and use in any experimental setup.

| Property | Value | Source |

| CAS Number | 859055-52-0 | [1] |

| Molecular Formula | C10H18O2 | [1][2] |

| Molecular Weight | 170.25 g/mol | [1][2] |

| Purity | Min. 95% | [2] |

Potential Research Applications (Inferred from Analogues)

Based on the biological activities of structurally related molecules, potential research applications for derivatives of this compound could include:

-

Anticancer Research: As seen with similar propanone structures, modifications of this compound could be explored for cytotoxic activity against various cancer cell lines.

-

Antimicrobial Drug Discovery: The core structure could be a scaffold for developing new antibacterial or antifungal agents.

-

Neuropharmacology: Cyclohexane-containing compounds can sometimes interact with central nervous system targets. Derivatives could be synthesized and screened for activity on various receptors and enzymes in the brain.

Experimental Protocols (General)

Given the lack of specific experimental data for this compound, the following are generalized protocols that could be adapted for its use as a synthetic intermediate.

General Protocol for a Grignard Reaction to Synthesize a Tertiary Alcohol

This protocol outlines a general procedure for using a ketone like this compound as a starting material to synthesize a more complex alcohol, a common step in creating novel molecular scaffolds.

Materials:

-

This compound

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Magnesium turnings

-

An appropriate alkyl or aryl halide (e.g., bromobenzene)

-

Iodine crystal (as an initiator)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, condenser, dropping funnel, and magnetic stirrer

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Set up a flame-dried three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen/argon inlet.

-

Add magnesium turnings to the flask.

-

Add a small crystal of iodine to the flask to help initiate the reaction.

-

In the dropping funnel, prepare a solution of the alkyl/aryl halide in anhydrous ether/THF.

-

Add a small amount of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Once the reaction starts, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.

-

Cool the Grignard reagent in an ice bath.

-

Dissolve this compound in anhydrous ether/THF and add it to the dropping funnel.

-

Add the ketone solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude tertiary alcohol.

-

Purify the product by column chromatography or distillation.

Logical Workflow for a Synthetic Chemistry Project

The following diagram illustrates a logical workflow for a research project that might utilize this compound as a starting material.

Caption: A generalized workflow for a drug discovery project starting with a chemical scaffold.

While this compound does not have a well-documented history of use in specific biological research applications, its availability and structure suggest its utility as a chemical intermediate. The provided general protocol and workflow are intended to serve as a starting point for researchers interested in exploring the synthesis of novel compounds derived from this molecule for various therapeutic areas. Further research is required to elucidate any inherent biological activity of this compound itself or its derivatives.

References

Application Notes and Protocols for 1-(4-Methoxycyclohexyl)propan-1-one in Pharmaceutical Research

Disclaimer: The use of 1-(4-Methoxycyclohexyl)propan-1-one in pharmaceutical synthesis is not extensively documented in publicly available scientific literature. These application notes are based on general principles of medicinal chemistry and organic synthesis and are intended to provide a foundational guide for researchers. The experimental protocols are hypothetical and should be adapted and optimized based on laboratory results.

Introduction

This compound is a chemical compound with potential as a versatile building block in pharmaceutical synthesis.[1] Its structure, featuring a substituted cyclohexane ring and a ketone functional group, offers multiple reaction sites for chemical modification. The cyclohexyl moiety can influence the lipophilicity and metabolic stability of a potential drug candidate, while the ketone group is amenable to a variety of chemical transformations to build more complex molecular architectures. Although specific applications are not widely reported, its structural similarity to other biologically active cyclohexyl derivatives suggests its potential utility in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for designing synthetic reactions and for understanding the compound's potential pharmacokinetic profile.

| Property | Value | Reference |

| CAS Number | 859055-52-0 | [1][2] |

| Molecular Formula | C₁₀H₁₈O₂ | [1][3] |

| Molecular Weight | 170.25 g/mol | [1] |

| Appearance | Not specified; likely a liquid or low-melting solid | |

| Purity | Typically ≥95% for commercial samples | [1] |

| SMILES | CCC(=O)C1CCC(CC1)OC | [3] |

| InChI | InChI=1S/C10H18O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h8-9H,3-7H2,1-2H3 | [3] |

Potential Pharmaceutical Applications (Hypothetical)

Based on the known reactivity of cyclohexyl ketones in medicinal chemistry, this compound could serve as a precursor for various classes of compounds. The ketone functionality allows for reactions such as:

-

Reductive Amination: To introduce amine functionalities, which are common in many active pharmaceutical ingredients (APIs) for targeting G-protein coupled receptors (GPCRs) or ion channels.

-

Grignard and Organolithium Reactions: To add carbon substituents and build molecular complexity, potentially leading to chiral alcohols that can be used in the synthesis of specific stereoisomers.

-

Wittig and Related Olefination Reactions: To introduce double bonds, which can be further functionalized or used to create rigidified analogs of known drugs.

-

Alpha-Functionalization: The protons alpha to the carbonyl group can be removed to form an enolate, which can then react with various electrophiles to introduce substituents at the alpha-position.[4]

These potential transformations are illustrated in the hypothetical workflow diagram below.

Caption: Hypothetical workflow for utilizing this compound in a drug discovery program.

Experimental Protocols

The following are hypothetical protocols for the synthesis and a potential derivatization of this compound.

Protocol 1: Synthesis of this compound

This protocol describes a plausible two-step synthesis starting from 4-methoxycyclohexanol.

Step 1: Oxidation of 4-Methoxycyclohexanol to 4-Methoxycyclohexanone

-

To a solution of 4-methoxycyclohexanol (1 equiv.) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add Dess-Martin periodinane (1.2 equiv.).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL/mmol).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-methoxycyclohexanone.

Step 2: Reaction of 4-Methoxycyclohexanone with Ethylmagnesium Bromide

-

To a solution of 4-methoxycyclohexanone (1 equiv.) in anhydrous diethyl ether (10 mL/mmol) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethylmagnesium bromide (1.2 equiv., e.g., 3 M in diethyl ether) dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 10 mL/mmol).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tertiary alcohol intermediate.

Step 3: Oxidation of the Tertiary Alcohol to this compound

-

Dissolve the crude tertiary alcohol from the previous step in DCM (10 mL/mmol).

-

Add pyridinium chlorochromate (PCC, 1.5 equiv.) and stir at room temperature for 4-6 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Reductive Amination to Synthesize a Novel Amine Derivative

This protocol outlines a hypothetical synthesis of N-benzyl-1-(4-methoxycyclohexyl)propan-1-amine.

-

In a round-bottom flask, dissolve this compound (1 equiv.) and benzylamine (1.1 equiv.) in 1,2-dichloroethane (10 mL/mmol).

-

Add sodium triacetoxyborohydride (1.5 equiv.) to the mixture in portions.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL/mmol).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient with 1% triethylamine to prevent streaking) to yield the desired amine.

Data Presentation

As there is no quantitative data from cited experiments, the following table is a template for how such data could be presented if a series of derivatives were synthesized and tested for a hypothetical biological activity (e.g., inhibition of a specific enzyme).

| Compound | R-Group | Molecular Weight ( g/mol ) | IC₅₀ (µM) |

| Derivative 1 | -H | 171.28 | > 100 |